molecular formula C9H7NO B164757 3-Hydroxyisoquinoline CAS No. 134434-31-4

3-Hydroxyisoquinoline

Cat. No.: B164757
CAS No.: 134434-31-4
M. Wt: 145.16 g/mol
InChI Key: GYPOFOQUZZUVQL-UHFFFAOYSA-N
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Description

3-Hydroxyisoquinoline, also known as 3-Isoquinolinol, is a heterocyclic aromatic compound with the chemical formula C9H7NO. It is characterized by the presence of a hydroxyl group attached to the isoquinoline ring. This compound is known for its presence in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the convenient methods for synthesizing 3-Hydroxyisoquinoline involves the use of β-ketoesters in a one-pot aryne acyl-alkylation/condensation procedure . This method provides a new route to these polyaromatic structures in only two steps from commercially available carboxylic acid starting materials.

Another method involves the direct oxidation of dihydroquinolinium salts. This process includes the reaction of aryldiazonium salt with alkene in a nitrile solution, followed by further oxidation to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydroxyquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

3-Hydroxyisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Hydroxyisoquinoline involves excited state proton transfer mechanisms. Upon optical excitation, the enol/enol form of the compound is excited to the first excited state, then transfers one proton, and transitions to the ground state to transfer another proton. This process is controlled by the polarity of the solvent and provides a possible explanation for the fluorescence quenching observed .

Comparison with Similar Compounds

  • 2-Hydroxyquinoline
  • 4-Hydroxyisoquinoline
  • 5-Hydroxyisoquinoline
  • 6-Hydroxyquinoline

Comparison: 3-Hydroxyisoquinoline is unique due to its specific hydroxyl group position on the isoquinoline ring, which influences its chemical reactivity and biological activity. Compared to other hydroxyisoquinolines, it exhibits distinct excited state proton transfer mechanisms and photophysical properties .

Properties

IUPAC Name

2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPOFOQUZZUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997882
Record name Isoquinolin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7651-81-2
Record name 3(2H)-Isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7651-81-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-3-ol
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Record name 3-Hydroxyisoquinoline
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Synthesis routes and methods

Procedure details

200 g. N-formyl-2-phenyl-acetamide are dissolved in an inert atmosphere (nitrogen) in 1250 ml. concentrated sulfuric acid, while stirring and cooling in a bath of cold water in order to maintain the temperature at about 20°-25°C., whereafter the reaction mixture is left to stand for 4 hours at ambient temperature. The sulfuric acid solution is then poured, with stirring, into about 4 liters of a mixture of ice and water, the temperature not exceeding 50°C. The reaction mixture is then filtered through "Hyflo Super-Cel" a very pure diatomaceous silica filter-aid sold by Johns-Manville Sales Corp. (HYFLO is a Trade Mark). The filtrate obtained is poured, while stirring mechanically and cooling in ice (temperature of the reaction medium about 20°C.), into 3.5 liters concentrated ammonium hydroxide solution. The yellow precipitate of 2H-3-isoquinolone obtained is filtered off, washed with water and dried. There are obtained 72 g. of product; m.p. 201°C.; yield 40% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-hydroxyisoquinoline?

A1: this compound has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol.

Q2: What tautomeric forms can this compound exist in?

A2: this compound can exist in two tautomeric forms: the lactim (this compound) form and the lactam (1H-isoquinolin-3-one) form. [, ]

Q3: What spectroscopic techniques have been used to study this compound?

A4: Various spectroscopic techniques have been employed to study this compound, including UV-Vis spectroscopy, infrared (IR) spectroscopy, fluorescence spectroscopy, and slow photoelectron spectroscopy (SPES). [, , , ]

Q4: What does the UV spectrum of this compound reveal about its tautomeric forms?

A5: UV spectroscopy has been instrumental in determining the dominant tautomeric forms of this compound and its derivatives in various solvents. []

Q5: What insights can be gained from the slow photoelectron spectrum (SPES) of this compound?

A6: SPES studies on this compound reveal that near the ionization thresholds, photoionization occurs primarily through a direct process. The spectra, supported by theoretical calculations, help assign vibrational transitions and determine the adiabatic ionization energy of the molecule. []

Q6: How has computational chemistry been utilized in understanding this compound?

A7: Computational methods like density functional theory (DFT), time-dependent density functional theory (TDDFT), and coupled cluster methods have been employed to investigate the tautomerization mechanisms, excited state properties, and solvent effects on this compound. [, , , ]

Q7: What do theoretical calculations reveal about the tautomerization mechanism of this compound?

A8: Theoretical studies suggest that the proton transfer process during tautomerization of this compound is a tunneling event significantly influenced by the movement of heavier atoms involved in hydrogen bonding. []

Q8: What synthetic applications utilize this compound as a building block?

A9: this compound serves as a valuable scaffold in organic synthesis. For instance, it acts as a reactant in the synthesis of substituted pyrano[2,3-c]isoquinolines (2-amino-4H-chromenes) via a three-component reaction. []

Q9: Has this compound been explored in the context of aryne chemistry?

A10: Yes, this compound plays a crucial role in the synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones from β-ketoesters via a one-pot aryne acyl-alkylation/condensation procedure. [, ]

Q10: How does the substitution pattern on this compound affect its fluorescence properties?

A11: Research indicates that the substitution pattern on the benzo core of this compound can significantly impact its fluorescence quantum yields, with trimethoxy substitution causing a noticeable red shift in emission bands. []

Q11: Does protonation of the isoquinoline nitrogen influence the fluorescence of this compound derivatives?

A12: Protonation of the isoquinoline nitrogen leads to efficient static quenching of fluorescence in this compound derivatives. []

Q12: What potential biological activities have been explored for this compound derivatives?

A13: Derivatives of this compound have shown potential as inhibitors of HCV NS5b RNA-dependent RNA polymerase, a key target for antiviral drug development. [] Additionally, certain derivatives have been investigated for their 5-lipoxygenase (5-LO) inhibitory activity. [, ]

Q13: Are there any studies exploring the fluorescence properties of this compound derivatives in biological systems?

A14: A highly functionalized this compound derivative exhibited blue fluorescence and localized in the cell nuclei of Ciona intestinalis larvae. This suggests potential applications of this compound derivatives as fluorescent dyes for biological imaging. []

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